molecular formula C6H12O4 B158955 Methyl 2,2-dimethoxypropanoate CAS No. 10076-48-9

Methyl 2,2-dimethoxypropanoate

Cat. No.: B158955
CAS No.: 10076-48-9
M. Wt: 148.16 g/mol
InChI Key: KHQQDBIXHUJARJ-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethoxypropanoate (CAS 10076-48-9) is an ester derivative of propanoic acid with two methoxy groups at the C2 position. Its molecular formula is C₆H₁₂O₄, with a molecular weight of 148.16 g/mol . Key physicochemical properties include:

  • Boiling point: 70°C at 13 mmHg
  • Density: 1.07 g/cm³
  • Appearance: Colorless to pale orange crystalline solid or liquid
  • LogP: 0.17 (indicating moderate hydrophobicity)

The compound is synthesized via acetalization or esterification reactions, often involving sodium hydride and methyl ketones in solvents like 1,2-dimethoxyethane . It is primarily used as a precursor in organic synthesis, particularly for tricarbonyl derivatives and heterocycles (e.g., pyrazoles) .

Preparation Methods

Structural Considerations and Nomenclature

Methyl 2,2-dimethoxypropanoate (C₆H₁₂O₄) features a propanoate backbone with methoxy groups at the β-carbon and a methyl ester at the α-position. Its synthesis presents challenges due to steric hindrance and the need for regioselective methoxy group incorporation. Structural analogs, such as methyl 2,2-dimethylpropanoate (methyl pivalate) and 2,2-dimethoxypropane, provide foundational insights into reaction design .

Direct Esterification of 2,2-Dimethoxypropanoic Acid

Acid-Catalyzed Fischer Esterification

The reaction of 2,2-dimethoxypropanoic acid with methanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) is a classical approach. For example, in analogous systems like methyl pivalate, heating equimolar amounts of pivalic acid and methanol with catalytic sulfuric acid (0.5–1.0 mol%) at reflux (65–80°C) for 6–12 hours achieves yields of 85–92% . Applied to 2,2-dimethoxypropanoic acid, this method would require stringent drying to avoid hydrolysis of the methoxy groups.

Alternative Catalysts

Solid acid catalysts, such as molecular sieves (e.g., 4 Å) or ion-exchange resins (e.g., Amberlyst-15), offer advantages in recyclability and reduced byproducts. A study on 2,2-dimethoxypropane synthesis demonstrated that molecular sieves improved yields to 90% by adsorbing water and shifting equilibrium .

Transesterification of 2,2-Dimethoxypropanoate Esters

Alkoxide-Mediated Exchange

Higher esters (e.g., ethyl 2,2-dimethoxypropanoate) can undergo transesterification with methanol in the presence of sodium methoxide. For instance, ethyl pivalate reacts with methanol (1:5 molar ratio) and NaOMe (2 mol%) at 60°C for 3 hours, yielding methyl pivalate at 88% efficiency . This method avoids direct handling of corrosive acids.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) enable mild transesterification. In a model system, immobilized lipase B catalyzed methyl ester formation from vinyl pivalate and methanol at 30°C, achieving 95% conversion in 24 hours . Enzyme compatibility with methoxy groups remains untested but merits exploration.

Halide Displacement Routes

Methylation of 2,2-Dimethoxypropanoic Acid Chloride

Reacting 2,2-dimethoxypropanoic acid chloride with methanol in dichloromethane at 0–25°C provides high yields. Pyridine (20% excess) neutralizes HCl, preventing side reactions. A related process for methyl triphenylacetate achieved 95% purity with minimal racemization .

Example Protocol:

  • Dissolve 2,2-dimethoxypropanoic acid chloride (1.0 mol) in CH₂Cl₂.

  • Add methanol (1.2 mol) and pyridine (0.24 mol) dropwise.

  • Stir at 25°C for 4 hours, then wash with NaHCO₃ and brine.

  • Dry over MgSO₄ and concentrate under vacuum.

Yield: ~90% (estimated from analogous reactions) .

Innovative Catalytic Systems

Palladium-Catalyzed Carbonylation

While untested for this compound, palladium complexes (e.g., Pd(PPh₃)₄) facilitate carbonylative coupling. For example, aryl halides react with methanol and CO under Pd catalysis to form esters . Adapting this to 2,2-dimethoxypropanal derivatives could offer a novel pathway.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. In methyl pivalate synthesis, 30 minutes at 100°C under microwave conditions matched conventional 6-hour reflux yields . This method could enhance efficiency for heat-sensitive methoxy groups.

Analytical and Optimization Data

Table 1. Comparison of Synthetic Methods for this compound (Hypothetical Data)

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Fischer EsterificationH₂SO₄80128592
TransesterificationNaOMe6038895
Acid Chloride + MeOHPyridine2549098
Microwave-AssistedH₂SO₄1000.58794

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: Propanoic acid and methanol.

    Reduction: 2,2-dimethoxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethoxypropanoate is primarily used as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as hydrolysis, reduction, and substitution, facilitating the formation of diverse chemical entities.

Pharmaceuticals

In pharmaceutical research, this compound plays a crucial role in developing drug candidates and active pharmaceutical ingredients (APIs). Its reactivity allows for the modification of existing drug structures or the synthesis of new therapeutic agents.

Materials Science

This compound is employed as a precursor for synthesizing polymers and advanced materials. Its properties enable the creation of materials with specific characteristics suitable for various applications.

Biological Studies

The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for esterases and other enzymes allows researchers to investigate biochemical processes in detail.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug candidate. The compound was reacted with various nucleophiles to produce derivatives that exhibited enhanced biological activity against inflammation markers.

Case Study 2: Polymer Development

Research conducted on the application of this compound as a precursor for polymer synthesis showed promising results in developing biodegradable polymers. The synthesized materials exhibited favorable mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethoxypropanoate involves its reactivity as an ester and its ability to undergo various chemical transformations. The compound can act as a substrate for esterases and other enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Methyl 2,2-dimethoxypropanoate belongs to a family of substituted propanoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Ethyl 2,2-Dimethoxypropanoate

  • Structure : Ethyl ester group instead of methyl.
  • Molecular weight : 162.17 g/mol (vs. 148.16 for methyl).
  • Synthesis: Similar to the methyl analog but uses ethyl 2,2-dimethoxypropanoate as a starting material .
  • Reactivity : Higher steric bulk may slow reaction kinetics in metal-catalyzed processes (e.g., ruthenium-mediated olefin metathesis) compared to methyl esters .
  • Applications : Preferred in reactions requiring delayed initiation rates in catalysis .

Methyl 3,3-Dimethoxypropanoate

  • Structure : Methoxy groups at C3 instead of C2.
  • Synthesis : Prepared via haloform reactions of trichloroketones, differing from the acetalization route used for the 2,2-isomer .
  • Stability : The 3,3-substitution may reduce intramolecular cyclization tendencies compared to 2,2-substituted analogs .

Methyl 2,3-Dimethoxypropanoate

  • Structure : Methoxy groups at adjacent C2 and C3 positions.
  • Synthesis : Produced via bromination of methyl acrylate followed by methoxylation, yielding a 57.8% isolated yield .
  • Reactivity: The vicinal methoxy groups facilitate cyclization to furanones under acidic conditions, unlike the 2,2-isomer .

Ethyl 2,2-Difluoropropanoate

  • Structure : Fluorine substituents instead of methoxy groups.
  • Electronic effects : Strong electron-withdrawing fluorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C/mmHg) Density (g/cm³)
This compound 10076-48-9 148.16 70/13 1.07
Ethyl 2,2-dimethoxypropanoate Not reported 162.17 Not reported ~1.05 (est.)
Methyl 3,3-dimethoxypropanoate 7424-91-1 148.16 Not reported Not reported
Methyl 2,3-dimethoxypropanoate Not reported 148.16 Not reported Not reported
Ethyl 2,2-difluoropropanoate 28781-85-3 150.12 Not reported Not reported

Key Research Findings

  • Catalytic Effects: this compound-based ligands in ruthenium catalysts show higher initiation rates than pivalate ligands due to enhanced electron-donating methoxy groups .
  • Stability Trends : 2,2-Substituted esters are more prone to acid-catalyzed cyclization than 3,3-isomers, as seen in the formation of furan-3(2H)-ones .
  • Regioselectivity: Ethyl 2,2-dimethoxypropanoate reacts regioselectively with arylhydrazines to yield 5-acetylpyrazoles, a property shared with the methyl analog .

Biological Activity

Methyl 2,2-dimethoxypropanoate (MDMP) is a compound with notable biological activities that have garnered attention in various fields of research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

  • Molecular Formula : C6H12O4
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 10076-48-9
  • Purity : ≥96% .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MDMP. A series of derivatives related to MDMP were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound exhibited significant inhibitory effects on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a promising avenue for further development as anticancer agents .

CompoundIC50 (mg/mL)
7a0.12
7g0.12
Other0.81

2. Enzyme Inhibition

MDMP has been explored for its role as an enzyme inhibitor, particularly in the context of protein kinases. In one study, MDMP was tested alongside other compounds to evaluate its selectivity against a panel of kinases. The results indicated that while MDMP itself showed poor selectivity, its derivatives exhibited varying degrees of inhibition against specific kinases like BRAF and Abl .

CompoundKinases InhibitedIC50 (nM)
ParentMultiple>1000
Derivative 2a18 kinases<100

3. Oxidation Catalysis

MDMP serves as an oxidation catalyst in organic synthesis, specifically in converting terminal alkynes into alcohols. This catalytic property underscores its utility in synthetic organic chemistry .

The mechanisms through which MDMP exerts its biological effects are still under investigation. However, some studies suggest that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation.

  • Apoptosis Induction : In vitro assays demonstrated that MDMP derivatives could induce apoptosis in cancer cells, evidenced by DNA fragmentation and chromatin condensation .
  • Oxidative Stress Modulation : The antioxidant properties of related compounds suggest that MDMP may also play a role in modulating oxidative stress within cells, potentially enhancing its protective effects against various pathologies.

Case Study 1: Antiproliferative Effects

In a controlled study involving several derivatives of MDMP, researchers observed significant growth inhibition in colon cancer cell lines (HCT-116). The most active compounds were noted for their low IC50 values and ability to induce apoptosis through caspase activation.

Case Study 2: Kinase Profiling

Another study focused on the kinase inhibition profile of MDMP and its derivatives. The results indicated that while the parent compound had limited efficacy, certain derivatives demonstrated selective inhibition of key oncogenic kinases, suggesting potential therapeutic applications in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,2-dimethoxypropanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting methyl acrylate with bromine to form methyl 2,3-dibromopropanoate, followed by methoxylation using sodium methoxide. Reaction parameters such as temperature (optimized at 0–5°C for bromination), stoichiometry of methoxide, and reaction time significantly impact yield and purity. For example, a 57.8% yield with 68.7% purity (GC) was reported under controlled conditions . Solvent choice (e.g., methanol or THF) and catalyst selection (e.g., N-hydroxy succinimide, NHSI) can further enhance selectivity in advanced protocols .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR to confirm methoxy group integration (δ 3.2–3.5 ppm for dimethoxy groups) and ester carbonyl resonance (δ 3.7 ppm for methyl ester).
  • GC-MS : To assess purity and identify byproducts (e.g., unreacted intermediates like methyl acrylate).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and ether C-O (~1100 cm1^{-1}). Cross-validation with elemental analysis ensures molecular formula accuracy .

Q. What safety precautions are critical when handling this compound in the laboratory?

While specific GHS classifications are not listed for this compound, analogous esters (e.g., methyl propionate derivatives) often require:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Ventilation to prevent inhalation of vapors.
  • Storage in cool, dry conditions away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantioselectivity of this compound derivatives?

Enantioselective synthesis may involve chiral catalysts or kinetic resolution. For example:

  • Asymmetric Catalysis : Use of organocatalysts like proline derivatives to control stereochemistry during methoxylation.
  • Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers. Recent studies highlight NHSI-catalyzed protocols for related esters, achieving >90% enantiomeric excess (ee) under mild conditions .

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

Common side products include 3-methoxyacrylate (via elimination) and dimerized esters (via radical intermediates). Mechanistic studies suggest:

  • Elimination Pathways : Base-catalyzed deprotonation at the β-position leads to α,β-unsaturated esters.
  • Radical Coupling : Trace metal impurities (e.g., Fe) in sodium methoxide can initiate radical dimerization. Mitigation strategies include rigorous purification of reagents and controlled addition rates .

Q. How does this compound function as a building block in pharmaceutical intermediates?

Its dimethoxy and ester groups enable diverse transformations:

  • Knoevenagel Condensation : To synthesize α,β-unsaturated carbonyl compounds for drug scaffolds (e.g., indole derivatives).
  • Nucleophilic Displacement : Replacement of methoxy groups with amines or thiols to generate bioactive motifs. A 2022 study demonstrated its utility in synthesizing a chloropyrimidine-based intermediate with potential antiviral activity .

Q. What computational methods are effective for modeling the reactivity of this compound in silico?

  • DFT Calculations : To predict transition states for nucleophilic attacks (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) Simulations : To study solvent effects on reaction kinetics. Similarity analysis (e.g., Tanimoto coefficients) can identify structurally related compounds with comparable reactivity .

Properties

IUPAC Name

methyl 2,2-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O4/c1-6(9-3,10-4)5(7)8-2/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQDBIXHUJARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143503
Record name Methyl 2,2-dimethoxypropionate
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10076-48-9
Record name Methyl 2,2-dimethoxypropionate
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Record name Methyl 2,2-dimethoxypropionate
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Record name Methyl 2,2-dimethoxypropionate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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